Ensartinib
説明
Ensartinib, also known as X-396, is an investigational drug that is primarily being studied for the treatment of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) alterations . It is a small molecule that inhibits ALK and most of its alterations (fusions, mutants). It also shows potent inhibitory activity against EphA2 .
Molecular Structure Analysis
Ensartinib has a complex molecular structure with the chemical formula C26H27Cl2FN6O3 . It contains a dichloro-fluorophenyl ring and cyclic tertiary amine rings (piperazine) .
Chemical Reactions Analysis
Ensartinib undergoes metabolic reactions in the body. It has been shown to inhibit several ATP-binding cassette (ABC) drug efflux transporters and cytochrome P450 drug metabolizing enzymes . It has the potential to perpetrate clinically relevant drug-drug interactions .
Physical And Chemical Properties Analysis
Ensartinib is a small molecule with an average weight of 561.44 . It is orally bioavailable . More specific physical and chemical properties such as solubility, stability, and melting point are not detailed in the available literature.
科学的研究の応用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Ensartinib is a promising tyrosine kinase inhibitor currently undergoing advanced clinical evaluation for the treatment of non-small cell lung cancer . It has shown superior systemic and intracranial efficacy compared with crizotinib, another drug used in the treatment of NSCLC .
Overcoming Pharmacokinetic Resistance
Ensartinib effectively modulates pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and CYP3A4 biotransformation enzyme . This means it can enhance the effectiveness of other drugs by preventing their removal from the body.
Treatment of ALK-Positive NSCLC
Ensartinib has been found to be effective in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) . It has demonstrated robust and durable responses in ALK-positive NSCLC patients, both systemically and in the brain .
Overcoming Crizotinib Resistance
Ensartinib has shown promising anti-tumor activity in patients with crizotinib-refractory, advanced ALK-positive NSCLC . This means it can be used in patients who have developed resistance to crizotinib.
Treatment of Brain Metastases
Ensartinib has shown efficacy in treating brain metastases in patients with ALK-positive NSCLC . This is significant as brain metastases are a common complication in these patients.
Potential First-Line Treatment Option
Due to its superior efficacy and overall favorable safety profile, Ensartinib represents a new first-line treatment option for patients with ALK-positive NSCLC .
作用機序
将来の方向性
Ensartinib has shown promising results in clinical trials, particularly for patients with ALK-positive NSCLC . It has superior systemic and intracranial efficacy compared to crizotinib, another ALK inhibitor . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations, as well as exploring its potential use in other types of cancers .
特性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMPHUVMRFTFV-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1370651-20-9 | |
Record name | Ensartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENSARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。